1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone
Description
This compound features a pyrazolo[3,4-b]pyridine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group, a thiophen-2-yl moiety, and a 3-methyl group. The piperazine ring at position 4 is functionalized with an acetyl group, forming the final ethanone derivative. Key structural attributes include:
- Heterocyclic Core: The pyrazolo[3,4-b]pyridine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and enzyme targeting .
- Thiophene and Piperazine: The thiophen-2-yl group may contribute to π-π stacking interactions, while the acetylpiperazine moiety introduces conformational flexibility and basicity.
Piperazine incorporation likely involves carbodiimide-mediated coupling or nucleophilic acyl substitution.
Properties
IUPAC Name |
1-[4-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S2/c1-14-20-17(22(29)26-8-6-25(7-9-26)15(2)28)12-18(19-4-3-10-32-19)23-21(20)27(24-14)16-5-11-33(30,31)13-16/h3-4,10,12,16H,5-9,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDFGHGYHCPCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCN(CC4)C(=O)C)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in maintaining the resting potential and regulating the cellular excitability in various cells, including neurons and cardiac myocytes.
Mode of Action
The compound interacts with the GIRK channels, acting as an activator. It binds to the channels, causing them to open and allow potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Biological Activity
The compound 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of a tetrahydrothiophene moiety and a piperazine ring further enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 405.47 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Anticancer properties : Many pyrazolo derivatives have shown promising results against various cancer cell lines.
- Antimicrobial effects : Compounds containing thiophene and pyrazole rings often demonstrate significant antibacterial and antifungal activities.
- Neuropharmacological effects : Some derivatives act as G protein-gated inwardly rectifying potassium (GIRK) channel activators, influencing neuronal excitability.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : The interaction with GIRK channels suggests potential neuroprotective effects.
- DNA Interaction : Some derivatives may interfere with DNA synthesis, leading to apoptosis in cancer cells.
Anticancer Activity
A study focusing on pyrazolo derivatives revealed that compounds similar to the target molecule exhibited significant cytotoxicity against human hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines. For instance, an IC50 value of 4.37 µM was reported for a related compound against HepG2 cells .
Antimicrobial Effects
Research has indicated that compounds with thiophene rings possess notable antimicrobial properties. A derivative demonstrated effective inhibition against Staphylococcus aureus, showcasing the potential of this compound in treating bacterial infections .
Comparative Analysis of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with pyrazolo[3,4-b]pyridine scaffolds exhibit significant anticancer properties. A study highlighted that derivatives of this scaffold have been developed and tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism often involves the inhibition of specific kinases involved in cancer progression .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrazolo derivatives have been synthesized and evaluated for their effectiveness against bacterial strains, including Mycobacterium tuberculosis. High-throughput screening has identified several analogues with low cytotoxicity and significant antibacterial activity .
Psychopharmacological Effects
Due to its piperazine moiety, this compound may also exhibit psychopharmacological properties. Research has focused on piperazine derivatives as anxiolytics and antidepressants. The specific interactions of the compound with neurotransmitter receptors could provide insights into its potential use in treating mood disorders .
Case Study 1: Anticancer Screening
A focused library of pyrazolo[3,4-b]pyridine derivatives was synthesized and screened for anticancer activity. The study revealed that certain modifications to the core structure significantly enhanced potency against breast cancer cell lines. The lead compounds demonstrated IC50 values in the low micromolar range, indicating strong activity .
Case Study 2: Antimicrobial Evaluation
In another study, a series of compounds based on the pyrazolo scaffold were evaluated against Mycobacterium tuberculosis. The best-performing analogue showed promising results with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard treatments, highlighting its potential as a new therapeutic agent for tuberculosis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences :
- The target compound’s pyrazolo[3,4-b]pyridine core distinguishes it from pyrazolo[1,5-a]pyrimidine (Compound 10) and imidazo-pyrrolo-pyrazine (Patent compounds) . Pyrazolo-pyridines often exhibit improved metabolic stability over pyrimidines due to reduced ring strain.
Solubility and Bioavailability: The sulfone group in the target compound likely improves aqueous solubility compared to the cyano groups in Compound 10 or the methyl-thienothiophene in Compound 7b .
Synthetic Complexity: The acetylpiperazine moiety introduces fewer synthetic challenges than the bis-hydrazino groups in Compound 11a, which require diazonium coupling and cold reaction conditions .
Biological Interactions :
- The thiophen-2-yl group may enable π-stacking with aromatic residues in enzyme active sites, similar to the phenyl groups in Compound 7b. However, the sulfone could compete with carbonyl groups (e.g., in Compound 10) for hydrogen-bond acceptor sites .
Analytical and Computational Insights
- Spectroscopic Characterization : IR and NMR data for analogous compounds (e.g., δ 2.22 ppm for CH3 in Compound 10 ) suggest that the target compound’s methyl and sulfone groups would produce distinct signals (e.g., δ 3.5–4.0 ppm for SO2 adjacent to tetrahydrothiophene).
- Mass Spectrometry: The sulfone group may lead to diagnostic fragmentation patterns (e.g., loss of SO2, m/z 64) in MS analysis, differentiating it from analogs like Compound 7b .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
